Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Overview
Description
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is an organic compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 . It is used in the synthesis of biologically active compounds and can also serve as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is complex and requires organic synthesis techniques . A common method involves the reaction of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid with an appropriate anhydride, followed by reaction with ethanol . Additionally, a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines in good-to-excellent yields .Molecular Structure Analysis
The molecular structure of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate consists of a thieno[2,3-b]pyrazine core with an ethyl carboxylate group at the 6-position and an amino group at the 7-position .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate include a molecular weight of 223.25 , a predicted density of 1.429±0.06 g/cm3 , a melting point of 119.5 °C , and a predicted boiling point of 390.4±37.0 °C .Scientific Research Applications
Antitumor Activity
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate derivatives have been synthesized and shown to exhibit antitumoral potential. In a study by Rodrigues et al. (2021), these compounds were evaluated against several human tumor cell lines, including gastric adenocarcinoma, colorectal adenocarcinoma, breast carcinoma, and non-small-cell lung carcinoma. They found some compounds to be selective against specific cancer cell lines without toxicity at effective concentrations. This suggests potential applications in cancer treatment due to their selective antitumor activities (Rodrigues et al., 2021).
Synthesis of Novel Compounds
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is also crucial in synthesizing novel compounds. Zhang et al. (2001) reported a practical synthesis method for a related compound, highlighting its utility in creating new chemical entities. This type of research is fundamental in the field of medicinal chemistry, where new compounds can lead to the development of new drugs (Zhang et al., 2001).
Use in Heterocyclic Chemistry
The compound is instrumental in heterocyclic chemistry, which is central to discovering new pharmaceuticals. Voievudskyi et al. (2016) utilized a similar compound for the synthesis of novel analogues of natural alkaloids. This type of research contributes to the development of new therapeutic agents, especially in the area of natural product synthesis (Voievudskyi et al., 2016).
Dye Synthesis for Polyester Fibres
In a different application, Rangnekar and Dhamnaskar (1990) explored the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines, which included derivatives of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, for use as disperse dyes on polyester fibers. This demonstrates the compound's utility beyond pharmaceuticals, finding a place in materials science and industrial applications (Rangnekar & Dhamnaskar, 1990).
Safety And Hazards
Due to the limited research on Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, specific safety data and toxicity information are relatively scarce . As an organic compound, general laboratory safety procedures should be followed when handling this compound, including avoiding skin and eye contact and working in a well-ventilated environment .
properties
IUPAC Name |
ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXHMLWNKGFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CN=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384873 | |
Record name | ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
CAS RN |
56881-21-1 | |
Record name | ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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